molecular formula C₂₇H₄₄O₆ B1146677 Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate CAS No. 864357-87-9

Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate

Cat. No. B1146677
M. Wt: 464.63
InChI Key:
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Description

The compound of interest, while not directly referenced in the available literature, is related to complex organic synthesis processes involving naphthalene derivatives and cyclopropane carboxylates. These compounds, including similar structural motifs, are synthesized through intricate chemical reactions, serving as precursors or intermediates in the development of pharmaceuticals, materials, and other chemically significant compounds.

Synthesis Analysis

The synthesis of complex organic molecules like the one mentioned often involves multi-step reactions, including catalytic acylation, ring opening of tetrahydrofuran derivatives, and intramolecular cyclizations. For example, the synthesis of fluorescent probes for β-amyloids involves catalytic acylation using 4-dimethylaminopyridine (Fa et al., 2015). Similarly, platinum-catalyzed intramolecular hydroarylation of allenyl arenes has been utilized for the efficient synthesis of 1,4-dihydronaphthalenes, showcasing the diversity of synthetic approaches (Mo & Lee, 2010).

Molecular Structure Analysis

Molecular structure analysis of complex organic molecules typically involves a combination of spectroscopic and diffractometric techniques. For instance, polymorphic forms of related compounds have been characterized using capillary powder X-ray diffraction patterns, showing minor but distinct differences, highlighting the importance of structural analysis in understanding compound properties (Vogt et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving naphthalene derivatives can lead to a wide variety of products depending on the reaction conditions and the presence of nucleophiles or electrophiles. The reactivity of these compounds under different conditions highlights their versatility in chemical synthesis. For example, acid-catalyzed dehydration reactions of hydroxy-substituted perhydroindenyl compounds have been explored, providing insights into the reactivity patterns of these molecules (Morozova et al., 2008).

Physical Properties Analysis

The physical properties of complex organic molecules, including solubility, melting point, and crystalline structure, are crucial for their practical application. These properties are often determined through detailed experimental studies, including solid-state NMR and crystallography, to understand the material's behavior in different conditions.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, are essential for the compound's application in synthesis and industry. Studies on similar compounds have explored their antioxidant properties, reaction with nucleophiles, and potential antitumor activity, providing a comprehensive understanding of their chemical behavior (Liu et al., 2018).

properties

IUPAC Name

ethyl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O6/c1-7-27(5,6)26(31)33-23-14-17(3)13-19-10-9-18(4)22(25(19)23)12-11-20(28)15-21(29)16-24(30)32-8-2/h9-10,13,17-18,20-23,25,28-29H,7-8,11-12,14-16H2,1-6H3/t17-,18-,20+,21+,22-,23-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAUQJHCHXQKFR-MLKWKJRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OCC)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OCC)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858392
Record name Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate

CAS RN

864357-87-9
Record name Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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